Structural Differentiation from Quizartinib (AC220): Urea Substituent Architecture
The target compound replaces the 5-tert-butylisoxazol-3-yl urea moiety of quizartinib (CAS 950769-58-1) with a 4-fluorobenzyl urea group, while retaining the imidazo[2,1-b]thiazol-6-yl-phenyl scaffold. In the benchmark 6-phenylimidazo[2,1-b]thiazole FLT3 series, the analogous tert-butylisoxazol-urea derivative (compound 19) achieved an enzymatic FLT3 IC50 of 0.022 μM and a cellular MV4-11 IC50 of 0.002 μM [1]. The 4-fluorobenzyl substitution introduces a distinct hydrogen-bond donor/acceptor geometry and altered lipophilic balance (cLogP estimated at ~3.8 vs. ~4.5 for quizartinib), which may confer differential kinase selectivity and solubility . Quantitative enzymatic and cellular potency data for the target compound are not yet publicly available; the above comparator data serve as a class-level benchmark for the scaffold.
| Evidence Dimension | Urea N-substituent structure and predicted physicochemical properties |
|---|---|
| Target Compound Data | 4-Fluorobenzyl urea substituent; molecular formula C19H15FN4OS; MW 366.4; cLogP ~3.8 (estimated) |
| Comparator Or Baseline | Quizartinib (AC220): 5-tert-butylisoxazol-3-yl urea; MW 560.7; cLogP ~4.5 [2] |
| Quantified Difference | MW difference: -194.3 Da; cLogP difference: ~ -0.7 log units (estimated) |
| Conditions | Structural and physicochemical comparison; no direct biochemical assay data available for the target compound |
Why This Matters
A lower molecular weight and reduced lipophilicity may translate into improved aqueous solubility and favorable ADME characteristics relative to quizartinib, a key consideration for in vivo pharmacology studies.
- [1] Lin XD, Yang HW, Ma S, Li WW, Zhang CH, Wang WJ, Xiang R, Li LL, Yang SY. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorg Med Chem Lett. 2015;25(20):4534-4538. doi:10.1016/j.bmcl.2015.08.063. View Source
- [2] Chao Q, Sprankle KG, Grotzfeld RM, Lai AG, Carter TA, Velasco AM, Gunawardane RN, Cramer MD, Gardner MF, James J, Zarrinkar PP, Patel HK, Bhagwat SS. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. J Med Chem. 2009;52(23):7808-7816. doi:10.1021/jm9007533. View Source
